Diselane-1,2-diyl--triphenylgermyl (1/2)
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Overview
Description
Diselane-1,2-diyl–triphenylgermyl (1/2) is a compound that features a unique combination of selenium and germanium atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diselane-1,2-diyl–triphenylgermyl (1/2) typically involves the reaction of triphenylgermanium chloride with disodium diselenide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of Diselane-1,2-diyl–triphenylgermyl (1/2) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and purification systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Diselane-1,2-diyl–triphenylgermyl (1/2) undergoes various types of chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The phenyl groups attached to the germanium atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often require the use of strong nucleophiles, such as organolithium or Grignard reagents.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted triphenylgermanium compounds.
Scientific Research Applications
Diselane-1,2-diyl–triphenylgermyl (1/2) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of other organogermanium compounds.
Mechanism of Action
The mechanism of action of Diselane-1,2-diyl–triphenylgermyl (1/2) involves its interaction with cellular components. The selenium atoms in the compound can form reactive intermediates that interact with cellular proteins and DNA, leading to apoptosis in cancer cells . The compound’s antimicrobial properties are attributed to its ability to chelate metal ions and disrupt bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
2,2’-Dipyridyl diselane: Known for its metal chelating and antimicrobial properties.
1,2-Bis(2-bromobenzyl)diselane:
Uniqueness
Diselane-1,2-diyl–triphenylgermyl (1/2) is unique due to the presence of both selenium and germanium atoms in its structure. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61104-44-7 |
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Molecular Formula |
C36H30Ge2Se2 |
Molecular Weight |
765.8 g/mol |
InChI |
InChI=1S/2C18H15Ge.Se2/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2/h2*1-15H; |
InChI Key |
XRZZIEGYYDWXGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3.[Se][Se] |
Origin of Product |
United States |
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